molecular formula C18H17ClF2N2O2S B2379282 (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone CAS No. 2034526-99-1

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone

Cat. No.: B2379282
CAS No.: 2034526-99-1
M. Wt: 398.85
InChI Key: KKOWNSDDBVFFJH-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone is a useful research compound. Its molecular formula is C18H17ClF2N2O2S and its molecular weight is 398.85. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis begins with the preparation of key intermediates like 3-chloropyridine-4-ol and 2-(difluoromethylthio)aniline. Key reaction steps involve nucleophilic substitution reactions and condensation reactions under controlled temperatures, often employing catalysts to improve yield.

  • Industrial Production Methods: : Industrial methods prioritize efficiency and cost-effectiveness, often using batch or continuous-flow reactors to maintain optimal conditions. Careful purification steps are critical to ensure high product purity, utilizing techniques like recrystallization and chromatography.

Chemical Reactions Analysis

  • Types of Reactions: : The compound undergoes several chemical reactions, including nucleophilic substitution, oxidation, and reduction.

  • Common Reagents and Conditions: : Common reagents include strong bases for nucleophilic substitutions, mild oxidizing agents for controlled oxidation, and reducing agents like hydrogen gas for reductions.

  • Major Products: : Depending on the reaction conditions, products can range from simple functional group modifications to more complex derivatives that retain the core structure.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing novel materials and catalysts.

  • Biology: : Explored for its potential interactions with biological macromolecules, including proteins and nucleic acids.

  • Medicine: : Investigated for its potential therapeutic effects, possibly due to its unique chemical interactions with biological targets.

  • Industry: : Utilized in the development of advanced materials, including specialized polymers and coatings.

Mechanism of Action

  • Mechanism: : The compound exerts its effects through interactions with specific molecular targets, such as enzyme active sites or receptor binding domains, altering their activity or signaling pathways.

  • Molecular Targets and Pathways: : Key targets may include enzymes involved in metabolic pathways or receptors critical for cell signaling. These interactions can lead to changes in cellular processes, making the compound relevant for drug discovery and development.

Comparison with Similar Compounds

  • Similar Compounds: : Other compounds in the same chemical family include derivatives of pyridine and piperidine, such as (3-chloropyridin-4-yl)oxo-piperidine and (difluoromethylthio)phenylmethanone.

  • Uniqueness: : The unique combination of the (3-chloropyridin-4-yl)oxy and (2-(difluoromethyl)thio)phenyl groups in its structure gives it distinct chemical properties and biological activities that set it apart from its analogs.

Diving into the intricate world of such a compound highlights the fascinating interplay of chemical structure and function that drives innovation across multiple fields.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF2N2O2S/c19-14-10-22-8-7-15(14)25-12-4-3-9-23(11-12)17(24)13-5-1-2-6-16(13)26-18(20)21/h1-2,5-8,10,12,18H,3-4,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOWNSDDBVFFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)OC3=C(C=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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